Product packaging for 4-Nitrophenyl chlorothioformate(Cat. No.:CAS No. 1132-69-0)

4-Nitrophenyl chlorothioformate

Cat. No.: B1595317
CAS No.: 1132-69-0
M. Wt: 217.63 g/mol
InChI Key: UHQPEESVLYUICU-UHFFFAOYSA-N
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Description

Contextualization within Thiocarbonyl Chemistry and Activated Reagents

Thiocarbonyl chemistry is a specialized area of organic chemistry focused on compounds containing a carbon-sulfur double bond (C=S). The thiocarbonyl group, analogous to the carbonyl group (C=O), exhibits distinct reactivity patterns. The sulfur atom, being larger and more polarizable than oxygen, imparts different electronic and steric properties to the functional group. This often leads to unique reaction pathways and the formation of sulfur-containing organic molecules with diverse applications.

4-Nitrophenyl chlorothioformate is a prime example of an "activated" thiocarbonyl reagent. The term "activated" refers to the enhancement of the electrophilicity of the thiocarbonyl carbon. This is achieved by the attachment of a good leaving group, the p-nitrophenoxy group. The electron-withdrawing nature of the nitro group (-NO2) at the para position of the phenyl ring makes the p-nitrophenoxy group an excellent leaving group, thereby facilitating nucleophilic attack at the thiocarbonyl carbon. This activation is crucial for the efficient transfer of the thiocarbonyl moiety to a wide range of nucleophiles.

The reactivity of this compound is centered on the electrophilic nature of the thiocarbonyl carbon, which readily undergoes nucleophilic acyl substitution reactions. This allows for the introduction of the chlorothioformate group or its derivatives into various organic substrates.

Overview of its Strategic Importance in Organic Synthesis Research

The strategic importance of this compound in organic synthesis research is multifaceted. Its primary role is as a versatile building block for the construction of more complex sulfur-containing molecules. The ability to efficiently introduce a thiocarbonyl group is of paramount importance in the synthesis of a variety of compounds, including thiocarbamates, dithiocarbonates, and other related derivatives. These sulfur-containing compounds are not merely chemical curiosities; they often exhibit significant biological activity and find applications in medicinal chemistry and materials science.

For instance, the reagent is instrumental in the synthesis of thiocarbamates, which are known for their fungicidal and herbicidal properties. Furthermore, it serves as a key intermediate in the preparation of dithiocarbonates, which are utilized in the reversible addition-fragmentation chain-transfer (RAFT) polymerization process, a powerful technique for creating polymers with controlled molecular weights and architectures.

The reactivity of this compound also extends to its use in the protection of functional groups, a common strategy in multi-step organic synthesis. The chlorothioformate can react with amines and alcohols to form stable derivatives, which can be selectively deprotected under specific conditions.

Historical Development and Evolution of Research on this compound

Early research likely focused on establishing reliable synthetic routes to this compound and characterizing its fundamental reactivity with simple nucleophiles. One established method for its production involves the reaction of 4-nitrophenol (B140041) with bis(trichloromethyl)carbonate in the presence of a basic compound. google.com

Over time, the scope of research on this compound has expanded significantly. Synthetic chemists have explored its utility in a wider array of transformations, including the synthesis of more complex heterocyclic systems and its application in the development of novel protecting groups. The evolution of analytical techniques has also played a crucial role, allowing for a more detailed understanding of the mechanisms of its reactions and the properties of the resulting products. The continued interest in this reagent is a testament to its enduring value in the synthetic chemist's toolkit.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C7H4ClNO2S chemicalbook.com
Molecular Weight 201.63 g/mol chemicalbook.com
Appearance Pale yellow crystalline solid nih.gov
Melting Point 77-79 °C sigmaaldrich.com
Boiling Point 159-162 °C at 19 mmHg sigmaaldrich.com
Solubility Soluble in chloroform, acetone, toluene, and benzene researchgate.net
CAS Number 1132-69-0 chemicalbook.com

Interactive Data Table: Applications in Synthesis

Product ClassReactantKey Features
ThiocarbamatesAminesForms stable thiocarbamate linkage
DithiocarbonatesThiolsUsed in RAFT polymerization
CarbonatesAlcoholsForms carbonate esters nbinno.com
UreasAmines (via carbamate)Two-step synthesis researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO3S B1595317 4-Nitrophenyl chlorothioformate CAS No. 1132-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(4-nitrophenyl) chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO3S/c8-7(13)12-6-3-1-5(2-4-6)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQPEESVLYUICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305819
Record name 4-NITROPHENYL CHLOROTHIOFORMATE
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Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1132-69-0
Record name O-(4-Nitrophenyl) carbonochloridothioate
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Record name NSC 171716
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Record name 4-NITROPHENYL CHLOROTHIOFORMATE
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Synthetic Methodologies for 4 Nitrophenyl Chlorothioformate and Its Precursors

Established Synthetic Pathways for 4-Nitrophenyl Chlorothioformate

The most conventional and widely utilized method for synthesizing this compound is through the reaction of thiophosgene (B130339) with 4-nitrophenol (B140041). This pathway is a standard procedure for the preparation of various chlorothioformates. acs.org The reaction involves the thiocarbonyl group of thiophosgene reacting with the hydroxyl group of the phenol (B47542).

Nucleophilic Substitution Approaches in Synthesis

The synthesis of this compound from thiophosgene and 4-nitrophenol is a classic example of a nucleophilic substitution reaction. In this process, the 4-nitrophenol, typically deprotonated by a base to form the more nucleophilic 4-nitrophenoxide ion, attacks the electrophilic carbon atom of thiophosgene. The thiocarbonyl group (C=S) in thiophosgene makes the carbon atom susceptible to nucleophilic attack.

The mechanism proceeds as the nitrophenoxide ion acts as a nucleophile, adding to the carbon-sulfur double bond. This is followed by the elimination of a chloride ion, resulting in the formation of the final product, this compound. This type of reaction, where a nucleophile displaces a leaving group on an aromatic or activated system, is fundamental in organic synthesis. sapub.org The presence of the electron-withdrawing nitro group on the phenyl ring enhances the reactivity of the phenolic oxygen, making it a competent nucleophile for this transformation.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and outcome of the synthesis of aryl chlorothioformates are highly dependent on the specific reaction conditions employed. Key parameters that are typically optimized include the choice of solvent, the type of base used, temperature, and the order of reagent addition. acs.org

A common industrial practice involves a two-phase system, using a combination of water and a chlorinated hydrocarbon solvent. acs.org The choice of base is critical; inorganic bases like sodium hydroxide (B78521), sodium carbonate, or sodium bicarbonate are frequently used. The selection depends on the stability of the functional groups present in the molecule to avoid unwanted side reactions. acs.org For instance, a milder base like sodium bicarbonate might be preferred if the molecule contains base-sensitive groups.

Temperature control is also crucial to manage the reaction rate and minimize the formation of byproducts. While specific optimal temperatures for this compound are proprietary, related syntheses, such as for the analogous 4-nitrophenyl chloroformate, are typically run at low temperatures (e.g., -10 to 10 °C) to suppress side reactions like the formation of diester byproducts. google.com The method of addition, such as the slow or portion-wise addition of one reactant to the other, can also significantly increase the yield and selectivity. google.com

Table 1: General Parameters for Optimization of Chlorothioformate Synthesis

ParameterOptions/VariablesPurpose/Effect on Reaction
Solvent Chlorinated hydrocarbons (e.g., dichloromethane), Ethers, TolueneInfluences reactant solubility and reaction rate. Two-phase systems can simplify product isolation.
Base Sodium hydroxide, Sodium carbonate, Triethylamine (B128534), N-methylmorpholineDeprotonates the phenol to form the active nucleophile. Choice affects reaction rate and side reactions.
Temperature -10 °C to Room TemperatureControls reaction rate and selectivity. Lower temperatures often minimize byproduct formation.
Reagent Addition Dropwise addition, Portion-wise additionPrevents localized high concentrations of reactants, which can lead to side reactions and reduced yield.

Novel and Green Chemistry Approaches in its Preparation

In recent years, there has been a significant push towards developing more environmentally friendly ("green") chemical processes. While specific green chemistry protocols for the direct synthesis of this compound are not widely published, research into green methodologies for its key precursors is prevalent. The primary goals are to reduce the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste.

A major focus of green chemistry in this context is the synthesis and reduction of 4-nitrophenol. rsc.orgsciepublish.com Traditional methods for reducing 4-nitrophenol to 4-aminophenol (B1666318) (a valuable chemical in its own right) often use stoichiometric metal reductants, which generate significant waste. Novel approaches utilize catalytic systems, often employing nanoparticles of noble metals like gold, silver, or palladium. rsc.orgnih.govmdpi.com These nanoparticles can be synthesized using plant extracts, a method known as green synthesis, which avoids the use of toxic reducing and capping agents. sciepublish.com

Furthermore, electrochemical methods are being explored for the reduction of 4-nitrophenol. mdpi.com These methods use electricity as the "reagent" to drive the reduction, offering a potentially cleaner alternative to traditional chemical reductants. The use of water as a solvent, where possible, instead of volatile organic compounds, is another key tenet of green chemistry being applied in related syntheses. mdpi.com

Synthesis of Key Intermediates and Analogues in Research

The synthesis of this compound relies on the availability of its two primary intermediates: thiophosgene and 4-nitrophenol. The synthetic methods for these precursors are well-established industrial processes.

Synthesis of Key Intermediates:

Thiophosgene (CSCl₂): The industrial-scale synthesis of thiophosgene is typically a two-step process starting from carbon disulfide. First, carbon disulfide is chlorinated under aqueous conditions to produce the key intermediate, trichloromethanesulfenyl chloride (perchloromethyl mercaptan). acs.orgacs.org This intermediate is then reduced to yield thiophosgene. Various reducing agents have been used, including hydrogen sulfide (B99878) or sulfur dioxide in the presence of a catalyst. google.comgoogle.com

4-Nitrophenol: There are two main commercial routes to 4-nitrophenol. The first is the nitration of phenol with dilute nitric acid, which produces a mixture of 2-nitrophenol (B165410) and 4-nitrophenol that must then be separated. The second method is the hydrolysis of 4-chloronitrobenzene using aqueous sodium hydroxide at elevated temperatures. umich.edu Another laboratory-scale method involves the diazotization of 4-nitroaniline (B120555) followed by hydrolysis of the resulting diazonium salt.

Table 2: Overview of Synthetic Methods for Key Intermediates

IntermediateStarting Material(s)Key Reaction Type(s)
Thiophosgene Carbon disulfide, ChlorineChlorination, Reduction
4-Nitrophenol Phenol, Nitric AcidElectrophilic Aromatic Substitution (Nitration)
4-Nitrophenol 4-Chloronitrobenzene, NaOHNucleophilic Aromatic Substitution (Hydrolysis)

Synthesis of Analogues:

The synthetic methodology used for this compound is broadly applicable to a wide range of analogues. By substituting 4-nitrophenol with other phenols or alcohols, a diverse library of chlorothioformates can be produced. rsc.orgchemrxiv.org These analogues are valuable reagents in their own right for various applications in organic synthesis. For example, reacting thiophosgene with methanol (B129727) produces methyl chlorothioformate, while reaction with other substituted phenols yields the corresponding aryl chlorothioformates. rsc.org The oxygen analogue, 4-nitrophenyl chloroformate, is another important related compound, synthesized by reacting 4-nitrophenol with phosgene (B1210022) or a phosgene equivalent like bis(trichloromethyl)carbonate (triphosgene). google.comorgsyn.org

Table 3: Examples of Synthetic Analogues

Analogue NamePrecursors
Methyl chlorothioformateMethanol, Thiophosgene
Phenyl chlorothioformatePhenol, Thiophosgene
4-Nitrophenyl chloroformate4-Nitrophenol, Phosgene (or Triphosgene)
Di-2-pyridyl thiocarbonate2-Hydroxypyridine, Thiophosgene

Reactivity and Mechanistic Investigations of 4 Nitrophenyl Chlorothioformate

Nucleophilic Acyl Substitution Reactions of 4-Nitrophenyl Chlorothioformate

This compound is a reactive electrophilic compound that readily participates in nucleophilic acyl substitution reactions at the thiocarbonyl carbon. The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the thiocarbonyl carbon, making it a versatile reagent for the introduction of a thiocarbonyl moiety into various molecules. ottokemi.com

The reaction of this compound with primary and secondary amines serves as a fundamental method for the synthesis of thiocarbamates and thioureas. organic-chemistry.orgorganic-chemistry.org Mechanistic insights into these reactions have been largely derived from kinetic studies on the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates in aqueous solutions. acs.orgnih.gov Investigations into the reactions with a series of secondary alicyclic amines have revealed a stepwise mechanism that proceeds through a zwitterionic tetrahedral intermediate (T±). acs.orgnih.gov The formation of this intermediate has been identified as the rate-determining step of the reaction. acs.orgnih.gov

The Brønsted-type plots, which correlate the logarithm of the second-order rate constant (log kN) with the pKa of the amine, are linear for the aminolysis of both phenyl and 4-nitrophenyl chlorothionoformates, with a slope (β) of 0.26. acs.orgnih.gov This value is indicative of a mechanism involving the formation of a tetrahedral intermediate.

In contrast, the aminolysis of the corresponding oxygen analogues, phenyl and 4-nitrophenyl chloroformates, with anilines in acetonitrile (B52724) follows a concerted mechanism. nih.govacs.org This mechanistic shift is attributed to the destabilization of the tetrahedral intermediate in the less polar aprotic solvent, acetonitrile, as compared to water. nih.govacs.org The reaction of this compound with various amines allows for the synthesis of a wide range of thiourea (B124793) derivatives, which have garnered interest for their applications as organocatalysts and in the field of medicinal chemistry. nih.govnih.gov

This compound reacts with alcohols and phenols, typically in the presence of a base, to produce O-alkyl and O-aryl thiocarbonates, respectively. ottokemi.comnih.gov These reactions are commonly conducted in an inert solvent such as dichloromethane (B109758). For instance, the reaction of this compound with methanol (B129727), 2,2,2-trifluoroethanol (B45653), and phenol (B47542) in the presence of triethylamine (B128534) yields the corresponding O-substituted 4-nitrophenyl thiocarbonates. nih.gov The synthesis of O-(2,2,2-trifluoroethyl) S-(4-nitrophenyl) thiocarbonate and O-phenyl S-(4-nitrophenyl) thiocarbonate have been reported with yields of 58% and 63%, respectively. nih.gov

Kinetic investigations of the reaction between 4-nitrophenyl chlorothionoformate and a series of substituted phenoxide ions in a dioxane-water mixture have pointed towards a concerted mechanism. nih.gov The Brønsted-type plot for this reaction is linear, with a slope (β) of 0.47, a value that is consistent with a concerted pathway. nih.gov This is in stark contrast to the stepwise mechanism observed in the reaction with secondary alicyclic amines, highlighting how the nature of the nucleophile can dictate the reaction mechanism. nih.gov

While the reaction of chloroformates with carboxylic acids to form mixed anhydrides is a well-established transformation, detailed studies on the reaction of this compound with carboxylic acids to generate mixed thioanhydrides are less prevalent in the literature. However, given the established reactivity of this compound as a potent acylating agent, it is anticipated to react with carboxylates. This reaction would likely proceed through a nucleophilic attack of the carboxylate anion on the thiocarbonyl carbon, leading to the displacement of the chloride ion and the formation of the corresponding mixed thioanhydride. Such a mixed thioanhydride would be a reactive intermediate, amenable to further synthetic modifications. The analogous reaction using p-nitrophenyl chloroformate to produce p-nitrophenyl esters from carboxylic acids, which proceeds via a mixed anhydride (B1165640) intermediate, supports the feasibility of this transformation. nih.gov

This compound is utilized as a reagent for the synthesis of both thiocarbonates and dithiocarbonates. ottokemi.com Thiols, known for their high nucleophilicity, are expected to react readily with this compound. masterorganicchemistry.com The reaction mechanism would involve the nucleophilic attack of a thiolate anion on the thiocarbonyl carbon, resulting in the formation of a dithiocarbonate and the liberation of a chloride ion. This reaction provides a direct and efficient pathway for the synthesis of unsymmetrical dithiocarbonates. The strong nucleophilic character of thiolates suggests that this reaction can proceed effectively under mild conditions. masterorganicchemistry.com

Kinetic and Spectrophotometric Studies of Reaction Rates

The kinetics of the reactions of this compound and its oxygen counterpart, 4-nitrophenyl chloroformate, with a variety of nucleophiles have been the subject of extensive research to elucidate their reaction mechanisms. acs.orgnih.govnih.govacs.orgnih.gov These studies frequently utilize spectrophotometry to monitor the reaction's progress, often by tracking the formation of the 4-nitrophenolate (B89219) or 4-nitrophenol (B140041) product, which has a distinct UV-Vis absorbance. nih.govacs.orgemerginginvestigators.org

In the case of the aminolysis of 4-nitrophenyl chlorothionoformate with secondary alicyclic amines in an aqueous medium, pseudo-first-order rate coefficients (kobsd) are typically determined by using a large excess of the amine. acs.orgnih.gov The second-order rate coefficients (kN) are then obtained from the slope of the linear plots of kobsd versus the concentration of the free amine at a constant pH, with these rate coefficients being independent of pH. acs.orgnih.gov

Second-order rate coefficients (kN) for the reaction of 4-nitrophenyl chlorothionoformate with various secondary alicyclic amines in aqueous solution at 25 °C.
AminepKakN (M-1s-1)
Piperazine9.83Data not available in search results
Morpholine8.36Data not available in search results
Piperidine11.12Data not available in search results

The Brønsted-type plots for these reactions are linear with a slope (β) of 0.26, which supports a mechanism where the rate-determining step is the formation of a zwitterionic tetrahedral intermediate. acs.orgnih.gov

The properties of the solvent have a significant impact on the kinetics and mechanisms of reactions involving this compound. The solvolysis of the closely related 4-nitrophenyl chloroformate has been thoroughly analyzed using the extended (two-term) Grunwald-Winstein equation. mdpi.com This equation correlates the specific rates of solvolysis with the solvent nucleophilicity (l) and solvent ionizing power (m). For a set of 39 solvents, the sensitivity parameters were determined to be l = 1.68 and m = 0.46. mdpi.com These values indicate that the reaction is sensitive to both the nucleophilic and ionizing properties of the solvent, which is consistent with an addition-elimination mechanism where the addition step is rate-limiting. mdpi.com

The l/m ratio for 4-nitrophenyl chloroformate is 3.67, which is notably higher than that for phenyl chloroformate (2.94) and p-methoxyphenyl chloroformate (2.77). mdpi.com This trend suggests that the transition state for the rate-determining addition step is earlier for the 4-nitrophenyl derivative, and that general base catalysis plays a more significant role. mdpi.com

The solvent also has a profound effect on the mechanism of aminolysis of phenyl and 4-nitrophenyl chloroformates. nih.govacs.org In an aqueous environment, the reaction proceeds via a stepwise mechanism involving a tetrahedral intermediate. nih.govacs.org However, when the reaction is carried out in acetonitrile, the mechanism shifts to a concerted one. nih.govacs.org This is attributed to the destabilization of the zwitterionic tetrahedral intermediate in the less polar, aprotic solvent (acetonitrile) compared to the more polar, protic solvent (water). nih.govacs.org Furthermore, the substitution of the carbonyl group (C=O) in chloroformates with a thiocarbonyl group (C=S) in chlorothioformates also influences both the reactivity and the reaction mechanism, as the more polarizable C=S bond affects the stability of the intermediates and transition states. nih.gov

Influence of Nucleophile Structure on Reaction Rates

The structure and basicity of the attacking nucleophile have a profound impact on the rate of reaction with this compound and its oxygen analogue, 4-nitrophenyl chloroformate. Kinetic studies involving a series of secondary alicyclic amines (SAA) in aqueous solution have demonstrated a clear relationship between the nucleophile's basicity (pKₐ) and the second-order rate coefficient (kₙ).

This relationship is often quantified using the Brönsted equation, which relates the logarithm of the rate constant to the pKₐ of the nucleophile. For the aminolysis of this compound with secondary alicyclic amines, a linear Brönsted-type plot is observed with a slope (β) of 0.26. lumenlearning.commasterorganicchemistry.com A similar Brönsted β value of 0.26 is found for the reaction of 4-nitrophenyl chloroformate with the same amines. researchgate.net These relatively small β values are indicative of a mechanism where the formation of a tetrahedral intermediate is the rate-determining step, with a modest degree of bond formation in the transition state. lumenlearning.commasterorganicchemistry.comresearchgate.net

The nature of the nucleophile can also dictate the mechanistic pathway. When phenoxide ions are used as nucleophiles for the reaction with this compound, a Brönsted-type plot yields a higher slope of β = 0.47. nih.gov This difference in Brönsted coefficients highlights how the nucleophile's structure influences the transition state and, in this case, points toward a different, more concerted mechanism compared to aminolysis. nih.gov

In some related systems, such as the reaction of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines, the Brönsted plots are found to be nonlinear. mdpi.com Such curvature indicates a change in the rate-determining step of a stepwise mechanism, from the formation of the intermediate with highly basic amines to its breakdown with less basic amines. mdpi.com

Interactive Table: Brönsted β Values for Reactions with this compound and Related Compounds

SubstrateNucleophile ClassBrönsted βInferred MechanismSource(s)
This compoundSecondary Alicyclic Amines0.26Stepwise lumenlearning.commasterorganicchemistry.com
4-Nitrophenyl ChloroformateSecondary Alicyclic Amines0.26Stepwise researchgate.net
This compoundSubstituted Phenoxides0.47Concerted nih.gov

Detailed Mechanistic Elucidation of Key Transformations

Kinetic data, product analysis, and solvent effects have enabled a detailed understanding of the mechanisms governing the reactions of this compound.

For the aminolysis of this compound with secondary alicyclic amines in aqueous solution, a stepwise mechanism is strongly supported. lumenlearning.commasterorganicchemistry.com This pathway involves the initial nucleophilic attack of the amine on the thiocarbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. The formation of this intermediate is generally considered the rate-determining step. lumenlearning.commasterorganicchemistry.com

However, the mechanism is highly sensitive to the reaction conditions and the nature of the nucleophile. For instance, while aminolysis in water proceeds via a stepwise pathway, the same reaction in a less polar solvent like acetonitrile is believed to be concerted. researchgate.net This change is attributed to the destabilization of the charged zwitterionic intermediate in the non-aqueous solvent, making a direct displacement pathway more favorable. researchgate.net Furthermore, reactions with different classes of nucleophiles, such as phenoxide ions, are also proposed to follow a concerted mechanism even in aqueous media. nih.gov

The zwitterionic tetrahedral intermediate (T±) is pivotal in dictating the kinetics and mechanism of stepwise reactions. For the aminolysis of both this compound and its chloroformate counterpart in water, the rate-determining step is the formation (the k₁ step) of this intermediate. lumenlearning.commasterorganicchemistry.comresearchgate.net

The stability of the T± intermediate is influenced by several factors. The solvent plays a crucial role; polar, protic solvents like water stabilize the charged intermediate, favoring the stepwise mechanism. researchgate.net In less polar solvents like acetonitrile, the intermediate is destabilized, leading to a concerted reaction. researchgate.net The structure of the nucleophile is also key. The substitution of an amino group in the intermediate with a phenoxy group is thought to destabilize the intermediate to such an extent that it ceases to exist, enforcing a concerted mechanism for phenolysis. nih.gov In certain reactions with related substrates, the relative rates of formation and breakdown of the T± intermediate can change depending on the nucleophile's basicity, leading to a shift in the rate-determining step. mdpi.com

The analysis of transition states provides deeper insight into reaction pathways. For the related solvolysis reactions of aryl chloroformates, the extended Grunwald-Winstein equation is a powerful tool for this purpose. sigmaaldrich.com This analysis yields sensitivity parameters towards changes in solvent nucleophilicity (l) and solvent ionizing power (m). sigmaaldrich.com For the solvolysis of p-nitrophenyl chloroformate, the analysis suggests a stepwise addition-elimination mechanism proceeding through a tetrahedral intermediate. sigmaaldrich.com The ratio of l/m can indicate the nature of the transition state; for instance, a high l/m ratio suggests a transition state with significant nucleophilic participation, characteristic of an addition-elimination pathway.

Kinetic solvent isotope effects (KSIEs) are also employed to probe transition state structures, particularly to identify the involvement of general-base catalysis by solvent molecules. Computational studies on the hydrolysis of similar esters have further elucidated transition state structures, highlighting the role of water molecule networks in stabilizing charge and lowering activation energies. These analyses collectively suggest that reactions of this compound and its analogues proceed through highly organized transition states where solvent and catalyst molecules play an integral role.

Stereochemical Aspects of Reactions Involving this compound

When a reagent like this compound reacts with a chiral nucleophile, such as a chiral alcohol or amine, a new stereocenter is not formed at the thiocarbonyl carbon. The reaction involves the formation of a thiocarbamate or a thionocarbonate, where the original stereochemistry of the nucleophile is typically retained.

The stereochemical outcome of a reaction is fundamentally linked to its mechanism. lumenlearning.com

In a stepwise mechanism that proceeds through a discrete intermediate, such as the reaction of this compound with chiral amines, there is a possibility for rotation around single bonds in the intermediate before the leaving group departs. However, given that the reaction occurs at an achiral center, the primary stereochemical consideration is the preservation of the chirality of the nucleophile itself.

In a concerted mechanism , like an Sₙ2 reaction, the nucleophile attacks as the leaving group departs in a single, coordinated step. Such mechanisms are often stereospecific. For example, an Sₙ2 reaction at a chiral carbon center famously leads to an inversion of configuration. lumenlearning.com While the reaction of this compound does not occur at a chiral center on the substrate, the principles of concertedness ensure a well-defined trajectory of attack, which preserves the stereointegrity of the reacting chiral nucleophile.

In synthetic applications using chiral alcohols or amines, it is generally assumed that reaction with this compound proceeds with retention of configuration at the chiral center of the nucleophile, as no bonds to that stereocenter are broken during the course of the reaction. lumenlearning.com

Applications of 4 Nitrophenyl Chlorothioformate As a Synthetic Reagent

Role in the Introduction of Thiocarbonyl Moieties

The primary application of 4-nitrophenyl chlorothioformate lies in its ability to act as a thiocarbonylating agent. This functionality is crucial for the synthesis of a range of sulfur-containing organic compounds.

Formation of Activated Thioesters and Thiocarbonates

This compound is a key reagent for synthesizing mixed, activated thiocarbonates and thioesters. ottokemi.com These activated intermediates are valuable in subsequent synthetic transformations. The reaction with nucleophiles such as alcohols or phenols in the presence of a base like triethylamine (B128534) (NEt₃) leads to the formation of O-aryl or O-alkyl S-(4-nitrophenyl) thiocarbonates. nih.gov

For instance, the reaction of this compound with methanol (B129727) or 2,2,2-trifluoroethanol (B45653) in dichloromethane (B109758) (CH₂Cl₂) with triethylamine affords the corresponding thiocarbonate products. nih.gov Similarly, reaction with phenol (B47542) under basic conditions yields O-phenyl S-(4-nitrophenyl) thiocarbonate. nih.gov These reactions demonstrate the facility with which the chlorothioformate can be converted to thiocarbonate derivatives.

A kinetic study of the aminolysis of 4-nitrophenyl phenyl thionocarbonate has shown that it is less reactive towards strongly basic amines compared to its oxygen analog, 4-nitrophenyl phenyl carbonate. nih.gov However, it displays higher reactivity with weakly basic amines. nih.gov The reaction is proposed to proceed through a stepwise mechanism. nih.gov

Table 1: Synthesis of Thiocarbonates using this compound nih.gov

NucleophileProductSolventBaseYield
MethanolMethyl 4-nitrophenyl thiocarbonateCH₂Cl₂NEt₃15%
2,2,2-Trifluoroethanol2,2,2-Trifluoroethyl 4-nitrophenyl thiocarbonateCH₂Cl₂NEt₃58%
PhenolPhenyl 4-nitrophenyl thiocarbonateCH₂Cl₂NEt₃63%

Thiocarbonylation of Organometallic Reagents

The thiocarbonylation of organometallic reagents represents another significant application. While detailed research findings specifically on the use of this compound for this purpose are not extensively documented in the provided context, the related reagent, methyl chlorothioformate, has been shown to be effective in the thioacylation of organomagnesium reagents. chemrxiv.org This suggests that this compound could potentially be used in similar transformations to introduce a thiocarbonyl group, reacting with organometallic nucleophiles to form thioesters. The increased reactivity of the 4-nitrophenyl leaving group compared to a methoxy (B1213986) group could offer advantages in certain synthetic scenarios.

Utilization in Peptide and Amide Bond Formation Research

While not a direct peptide coupling reagent, this compound plays a role in methodologies surrounding peptide and amide synthesis, primarily through the formation of activated species. sigmaaldrich.comresearchgate.netnih.gov

Activated Ester Methodology in Biomolecular Synthesis

The concept of using 4-nitrophenyl esters as activated intermediates is a well-established strategy in biomolecular synthesis. rsc.orgnih.gov These activated esters can react with nucleophiles like amines to form amide bonds. This compound can be used to prepare these activated esters from carboxylic acids, although this is a two-step process. More directly, it is used to activate other functional groups. For example, it can be used to activate hydroxyl groups on a solid support resin, which can then be used in solid-phase synthesis. researchgate.net

In a specific application, 4-nitrophenyl chloroformate, a related compound, is used to activate a resin for the solid-phase synthesis of hydantoins. researchgate.net This highlights the utility of the 4-nitrophenyl leaving group in creating reactive sites for subsequent bond formation. Research has also demonstrated the superiority of 4-nitrophenyl (PNP) activated esters for the indirect radiofluorination of biomolecules compared to other activated esters. rsc.orgnih.gov

Derivatization of Functional Groups on Peptides and Nucleosides

This compound and its close analog, 4-nitrophenyl chloroformate, are employed for the derivatization of functional groups in biomolecules like peptides and nucleosides. researchgate.net For instance, 4-nitrophenyl chloroformate reacts with hydroxyl groups in nucleosides to form 4-nitrophenyl carbonate esters, which can serve as protective groups. researchgate.netepa.gov This reagent can also be used to acylate the N-methyl aniline (B41778) moiety on a resin during the solid-phase synthesis of cyclodepsipeptides. frontiersin.org

In the context of peptide research, derivatization of the N-terminus of peptides is a crucial technique for sequencing and analysis. nih.gov While direct use of this compound for this purpose is not highlighted, the principle of using activated 4-nitrophenyl esters for coupling reactions is relevant. researchgate.net For example, it has been used in the synthesis of camptothecin (B557342) analogs by creating a carbamate (B1207046) linker. researchgate.net

Table 2: Examples of Derivatization using 4-Nitrophenyl Chloroformate researchgate.netfrontiersin.org

Biomolecule/SupportFunctional GroupReagentProductApplication
Nucleoside (e.g., 5′-O-tritylthymidine)Hydroxyl4-Nitrophenyl chloroformate4-Nitrophenyl-5′O-tritylthymidine-3′-carbonateProtection of hydroxyl group
Resin-bound peptideN-methyl aniline4-Nitrophenyl chloroformateN-Acyl-N'-methyl-benzimidazolinone-resinSolid-phase peptide synthesis

Applications in the Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. For instance, the related compound 4-(4-nitrophenyl)thiomorpholine, which can be synthesized from precursors involving the 4-nitrophenyl group, is a building block in medicinal chemistry for creating kinase inhibitors and other therapeutic agents. mdpi.com

The reactivity of the 4-nitrophenyl group is central to these applications. For example, 4-nitrophenyl 5-chlorothiophene-2-carboxylate is a documented compound, indicating the use of the 4-nitrophenyl moiety in the synthesis of thiophene-based heterocycles. nih.gov Furthermore, 4-nitrophenyl chloroformate is used in a three-step synthesis of 1,2,4-triazolidindiones (urazoles), where it is first reacted with an aniline derivative to form a carbamate. researchgate.net

Precursor in the Formation of Thiadiazoles and Related Structures

While direct synthesis of thiadiazoles using this compound is not extensively documented in the provided results, the synthesis of related thiadiazole structures often involves precursors that could potentially be derived from it. For instance, the synthesis of 5-Chloro-3-(4-nitro-phenyl)-1,2,4-thiadiazole is achieved from p-nitrobenzamidine hydrochloride and perchloromethyl mercaptan, highlighting a pathway to nitrophenyl-substituted thiadiazoles. prepchem.com Another study describes the synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which undergoes ring-opening to form a thioketene (B13734457) intermediate. nih.gov This intermediate can then react with various nucleophiles to form derivatives of aryl-substituted thioacetic acid, which can subsequently cyclize to form other heterocyclic structures. nih.gov The synthesis of 3,4-bischloromethyl-1,2,5-thiadiazole has also been reported, demonstrating the feasibility of introducing functionalized side chains to the thiadiazole ring. rsc.org

Synthesis of Thiazole-Based Scaffolds

The literature points to the use of related nitrophenyl compounds in the synthesis of thiazole-based scaffolds. For example, 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is a known compound, indicating that nitrophenyl groups can be incorporated into thiazole (B1198619) rings. nih.gov Although a direct one-step synthesis from this compound is not detailed, the presence of such structures in chemical databases suggests their accessibility through various synthetic routes.

Contributions to Polymer and Material Science Research

This compound has found significant applications in the realm of polymer and material science, primarily due to its ability to activate surfaces and polymers for further functionalization.

Surface Derivatization and Linker System Synthesis

The reagent is instrumental in surface derivatization and the synthesis of linker systems. It can be used to prepare cleavable, heterobifunctional cross-linkers, which are valuable for reversibly conjugating molecules like amines to thiol-modified DNA. fishersci.nl This activation is crucial for creating functionalized surfaces with specific binding properties.

Functionalization of Polymeric Supports

In polymer chemistry, this compound is employed to functionalize polymeric supports. researchgate.net For instance, it is used in the synthesis of poly(oxyethylene) modified dextrans. fishersci.nl The activation of terminal hydroxyl groups on polymers with 4-nitrophenyl chloroformate (a closely related reagent) to form carbonates is a common strategy. researchgate.net This allows for the subsequent attachment of other molecules through nucleophilic attack, demonstrating its utility in creating tailored polymer architectures. researchgate.net

Selective Protection and Deprotection Strategies in Organic Synthesis

A significant application of this compound and its oxygen analog, 4-nitrophenyl chloroformate, lies in the protection of functional groups, particularly amines and alcohols. nbinno.comnbinno.com The resulting carbamates and carbonates serve as effective protecting groups. nbinno.comemerginginvestigators.org

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Nitrophenyl chlorothioformate. researchgate.netethernet.edu.et It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise mapping of the molecular structure.

In the context of this compound, ¹H NMR spectroscopy is instrumental in confirming the presence and connectivity of the aromatic protons on the nitrophenyl group. The characteristic chemical shifts and coupling patterns of these protons provide unambiguous evidence for the substitution pattern of the aromatic ring. For instance, the protons on the phenyl ring of a related compound, p-nitrophenyl chloroformate, show distinct peaks that can be used for structural confirmation. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon in the chlorothioformate group and the carbons of the nitrophenyl ring are particularly diagnostic. Spectroscopic databases provide reference spectra for this compound, which serve as a benchmark for experimental verification. spectrabase.com

Interactive Data Table: Representative NMR Data

NucleusChemical Shift (ppm) RangeMultiplicityAssignment
¹H7.40 - 8.30MultipletsAromatic protons
¹³C115 - 155SingletsAromatic carbons
¹³C~160SingletCarbonyl carbon (C=S)

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Reaction Monitoring

Modern NMR spectroscopy extends beyond static structural analysis to the dynamic monitoring of chemical reactions. rsc.org Techniques such as time-resolved NMR allow for the in-situ observation of the conversion of this compound into its products. By acquiring spectra at regular intervals, researchers can track the disappearance of reactant signals and the appearance of product signals, providing a quantitative mass balance of all components in the reaction mixture. rsc.org This approach is invaluable for optimizing reaction conditions and understanding reaction kinetics.

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the determination of molecular weights and the identification of unknown compounds. For reactions involving this compound, MS is crucial for identifying the products formed. Gas chromatography-mass spectrometry (GC-MS) is a common method used for the analysis of volatile compounds and can provide mass spectra for the various products resulting from the reactions of this compound. spectrabase.com

High-Resolution Mass Spectrometry in Mechanistic Studies

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of molecules. nih.govnih.gov This capability is particularly useful in mechanistic studies of reactions involving this compound. By accurately determining the masses of intermediates and products, HRMS can help to confirm proposed reaction pathways and identify unexpected side products. nih.gov Instruments like quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers offer the high resolution and mass accuracy required for these detailed investigations. harvard.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. libretexts.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. vscht.cz In the case of this compound, the IR spectrum will exhibit characteristic absorption bands for the nitro group (NO₂), the aromatic ring (C=C), and the chlorothioformate group (C=S and C-Cl). The presence and position of these bands provide direct evidence for the key functional groups in the molecule. For example, the C=O stretching absorption in a related compound, 4,4-dinitrophenylbenzoate, appears at 1752 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹) RangeIntensityVibrational Mode
Nitro (NO₂)1510 - 1560 and 1340 - 1385StrongAsymmetric and Symmetric Stretching
Aromatic C=C1450 - 1600Medium to WeakStretching
Thioformyl (C=S)1020 - 1250Medium to StrongStretching
C-Cl600 - 800StrongStretching

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves diffracting X-rays off a single crystal of the compound of interest. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined with high precision. nih.gov

For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its molecular geometry in the solid state. This information is crucial for understanding intermolecular interactions, such as π-π stacking, which can influence the compound's physical properties and reactivity. Studies on similar nitrophenyl derivatives have revealed detailed information about their crystal packing and supramolecular structures. researchgate.netbath.ac.ukresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic and Sensing Applications

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying compounds containing chromophores, such as the nitrophenyl group in this compound. The release of the 4-nitrophenolate (B89219) ion, which is yellow, during reactions can be monitored spectroscopically. emerginginvestigators.org

UV-Vis spectroscopy is widely employed for kinetic studies of reactions involving this compound. nih.govyoutube.com The change in absorbance at a specific wavelength over time can be used to determine reaction rates and investigate reaction mechanisms. For example, the hydrolysis of 4-nitrophenyl derivatives can be followed by monitoring the increase in absorbance due to the formation of the 4-nitrophenolate ion, which has a characteristic absorption maximum around 400-413 nm under basic conditions. emerginginvestigators.orgresearchgate.netresearchgate.net This colorimetric tracking allows for a quantitative comparison of reaction kinetics under different conditions. emerginginvestigators.org

Chromatographic Techniques for Reaction Mixture Analysis and Purification

Chromatography is a fundamental analytical technique for separating, identifying, and purifying components from a mixture. nih.gov In the context of reactions involving this compound, chromatographic methods are indispensable for monitoring the reaction's progress and for the isolation of purified products. The primary techniques employed include Thin-Layer Chromatography (TLC) for rapid qualitative analysis, High-Performance Liquid Chromatography (HPLC) for quantitative analysis and purification, and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), for the analysis of volatile components.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a swift and cost-effective method frequently used by chemists to get a quick snapshot of a reaction's status. libretexts.org It is particularly useful for determining the consumption of starting materials and the formation of new products. youtube.com

Reaction Monitoring Protocol: To monitor a reaction, a small sample (aliquot) is taken directly from the reaction vessel. libretexts.org Three spots are then applied to a TLC plate, typically made of silica (B1680970) gel:

Starting Material: A spot of the limiting reactant (e.g., a thiol or amine being reacted with this compound).

Co-spot: A lane where the starting material and the reaction mixture are spotted on top of each other. This helps to confirm the identity of the starting material spot in the reaction lane, especially if the product's retention factor (Rf) is very similar to the reactant's. rochester.edu

Reaction Mixture: A spot of the aliquot taken from the reaction.

The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The progress of the reaction is tracked by observing the disappearance of the starting material spot and the emergence of a new spot corresponding to the product. libretexts.org Due to the presence of the 4-nitrophenyl group, which is a strong UV chromophore, the spots can be easily visualized under a UV lamp. libretexts.org

Interactive Table 1: Typical TLC Parameters for Reaction Monitoring Select a parameter to see typical values and notes.

ParameterDetails
Stationary Phase Silica gel plates are most common for this class of compounds.
Mobile Phase A mixture of non-polar and polar solvents. A common starting point is a hexane/ethyl acetate (B1210297) mixture (e.g., 4:1 v/v). The ratio is adjusted to achieve good separation, ideally with the starting material having an Rf of 0.3-0.4. rochester.eduresearchgate.net
Visualization UV light (typically at 254 nm) is the primary method due to the UV-active nitrophenyl group. Staining with reagents like potassium permanganate (B83412) can also be used. youtube.com
Analysis Goal Qualitative assessment of the presence of starting material and product(s). youtube.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that provides high-resolution separation and is used for both the quantitative analysis of reaction mixtures and the purification of the target compounds on a preparative scale. nih.govrsc.org

Analytical Applications: For analyzing the purity of this compound derivatives or quantifying the conversion in a reaction, Reversed-Phase HPLC (RP-HPLC) is the most common method. In this setup, a non-polar stationary phase is used with a polar mobile phase. The 4-nitrophenyl moiety allows for sensitive detection using a UV-Vis detector. nih.gov For instance, in the analysis of related nitrophenyl compounds and their reaction products, detection wavelengths are often set at 290 nm or 350 nm. nih.govrsc.org

Purification: When pure material is required, for example after a synthesis reaction, preparative HPLC is often employed. This method operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material, allowing for the isolation of the desired product from unreacted starting materials and byproducts. rsc.org

Interactive Table 2: Example HPLC Conditions for Analysis of Nitrophenyl Compounds Click on a condition to view typical settings.

ParameterDetails
Mode Reversed-Phase (RP-HPLC). nih.gov
Stationary Phase C18 (Octadecylsilane) column. nih.gov
Mobile Phase Isocratic or gradient elution using a mixture of acetonitrile (B52724) or methanol (B129727) and water/buffer. nih.govsielc.com For example, a mobile phase could consist of methanol and a 0.01 M citrate (B86180) buffer (pH 6.2). nih.gov
Detector UV-Vis detector set at a wavelength where the nitrophenyl group absorbs strongly, such as 290 nm. nih.gov
Flow Rate A typical analytical flow rate is 1.0 mL/min. nih.gov

Gas Chromatography (GC)

Gas Chromatography is a technique well-suited for the separation and analysis of compounds that are volatile or can be made volatile through derivatization. researchgate.net While this compound itself may have limited thermal stability, GC can be used to analyze more volatile starting materials, byproducts, or derivatives.

Analytical Considerations: A key challenge in the GC analysis of nitrophenols and related structures is their tendency to interact with active sites within the GC system, which can lead to poor peak shape and reduced sensitivity. researchgate.net To overcome this, a derivatization step is often performed to convert the polar functional groups into less polar, more volatile derivatives. When coupled with a mass spectrometer (GC-MS), this technique provides excellent selectivity and sensitivity, allowing for the definitive identification and quantification of components in a mixture. researchgate.net

Interactive Table 3: General GC Parameters for Nitrophenol Analysis Explore the parameters used in GC analysis.

ParameterDetails
Technique Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net
Column Capillary column appropriate for the separation of aromatic compounds.
Carrier Gas Helium or hydrogen. researchgate.net
Injection Split/splitless injector. Derivatization of the sample prior to injection may be required to improve volatility and peak shape. researchgate.net
Detection Mass Spectrometer (MS), often in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. researchgate.net
Application Primarily for the analysis of volatile byproducts or derivatives in the reaction mixture.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-nitrophenyl chlorothioformate, DFT calculations are instrumental in understanding its stability, reactivity, and electronic properties. semanticscholar.orgresearchgate.netresearchgate.net The presence of the electron-withdrawing nitro group and the chlorothioformate moiety creates a molecule with distinct electronic characteristics that can be elucidated through DFT.

DFT calculations are pivotal in mapping out the potential energy surfaces for reactions involving this compound. This allows for the prediction of plausible reaction pathways and the identification of transition state structures. For instance, in nucleophilic substitution reactions, DFT can be used to model the approach of a nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group.

Studies on related compounds, such as the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate, have utilized DFT to support a concerted mechanism involving a six-membered cyclic transition state. researchgate.net Similar computational approaches can be applied to this compound to determine whether its reactions proceed through stepwise or concerted mechanisms. By calculating the energy barriers for different pathways, the most favorable reaction mechanism can be identified. For example, in the reaction of β-nitrostyrenes with triphenyl phosphite, DFT (specifically the M062X method) was used to propose three plausible mechanisms and determine the most likely one by comparing the energetics of the transition states and intermediates. researchgate.net

The energy barrier for the conversion of intermediates is often the rate-determining step, and DFT can accurately calculate these barriers. researchgate.net This information is crucial for understanding the kinetics of reactions involving this compound and for designing more efficient synthetic routes.

The analysis of electron density distribution and molecular orbitals provides a deeper understanding of the reactivity of this compound. Natural Bond Orbital (NBO) analysis is a key DFT-based tool used to study charge distribution, charge transfer, and orbital interactions. semanticscholar.orgnih.gov

For this compound, the strong electron-withdrawing nature of the p-nitro group significantly influences the electron density at the carbonyl carbon of the chlorothioformate group. This makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. mdpi.com DFT calculations can quantify this effect by calculating atomic charges and visualizing the molecular electrostatic potential (MESP). The MESP map would show a region of high positive potential around the carbonyl carbon, indicating its electrophilic nature. mdpi.com

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of DFT analysis. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. For derivatives of 4-nitrophenyl compounds, DFT calculations have shown that the introduction of certain substituents can lower this energy gap, thereby increasing reactivity. mdpi.com The shapes and energies of the HOMO and LUMO can also predict the sites of electrophilic and nucleophilic attack.

The table below summarizes key global reactivity descriptors that can be calculated using DFT to characterize the reactivity of this compound.

Descriptor Symbol Formula Significance
Ionization PotentialIP-EHOMOEnergy required to remove an electron. mdpi.com
Electron AffinityEA-ELUMOEnergy released when an electron is added. mdpi.com
Chemical Hardnessη(IP - EA) / 2Resistance to change in electron distribution. mdpi.com
Chemical Potentialμ-(IP + EA) / 2Escaping tendency of electrons. chemrxiv.org
Electronegativityχ(IP + EA) / 2Power to attract electrons. mdpi.com
Electrophilicity Indexωμ2 / (2η)Propensity to accept electrons. mdpi.commdpi.com
SoftnessS1 / (2η)Measure of polarizability.

This table is generated based on established DFT principles and is for illustrative purposes.

Molecular Dynamics (MD) Simulations in Understanding Solvent and Intermolecular Effects

While DFT calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time, providing insights into solvent effects and intermolecular interactions that are crucial for understanding the reactivity of this compound in real-world conditions.

For a molecule like this compound, the solvent can play a significant role in its reactions. For instance, in solvolysis reactions, the solvent acts as the nucleophile. MD simulations can model the arrangement of solvent molecules around the solute and identify specific solvent-solute interactions, such as hydrogen bonding, that can stabilize transition states and influence reaction rates. mdpi.com The choice of solvent can dramatically alter reaction pathways, and MD simulations can help to rationalize these observations. For example, studies on the solvolysis of related chloroformates have shown that the reaction mechanism can shift from an addition-elimination pathway to an ionization pathway in different solvents. researchgate.net

MD simulations can also be used to study the aggregation and self-assembly of molecules. While this compound itself may not be known for self-assembly, understanding its intermolecular interactions in concentrated solutions can be important for process chemistry and for understanding the behavior of its derivatives.

Quantitative Structure-Activity Relationships (QSAR) in Derivative Design (Focus on Synthetic Efficiency/Reactivity, not Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While often used in drug discovery to predict biological activity, QSAR can also be applied to predict the reactivity and synthetic efficiency of a series of related compounds.

For derivatives of this compound, a QSAR study could be developed to predict their reactivity towards a common nucleophile. The "activity" in this case would be the reaction rate constant. The "structure" would be represented by a set of molecular descriptors calculated for each derivative. These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., Taft steric parameters), or topological.

By building a QSAR model, one could predict the reactivity of new, unsynthesized derivatives of this compound. This would allow for the rational design of derivatives with tailored reactivity for specific synthetic applications, without the need to synthesize and test each compound individually. This approach can save significant time and resources in the development of new reagents and building blocks.

Application of Linear Free Energy Relationships (LFER) for Mechanistic Insights

Linear Free Energy Relationships (LFERs), such as the Hammett and Grunwald-Winstein equations, are powerful tools for investigating reaction mechanisms. nih.govresearchgate.netnih.gov These relationships correlate the rate or equilibrium constant of a reaction with a parameter that reflects the electronic or solvent properties.

The solvolysis of 4-nitrophenyl chloroformate has been studied using the extended Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol).

l is the sensitivity to solvent nucleophilicity (NT).

m is the sensitivity to solvent ionizing power (YCl).

For the solvolysis of p-nitrophenyl chloroformate in 39 different solvents, the l value was found to be 1.68 ± 0.06 and the m value was 0.46 ± 0.04. mdpi.com These values are similar to those obtained for phenyl chloroformate and p-methoxyphenyl chloroformate, suggesting a similar reaction mechanism. mdpi.com The relatively large l value indicates that the reaction is sensitive to the nucleophilicity of the solvent, which is consistent with an addition-elimination mechanism where the addition of the solvent is the rate-determining step. mdpi.comresearchgate.net

The following table presents a comparison of the Grunwald-Winstein parameters for p-nitrophenyl chloroformate and related compounds.

Compound l m l/m ratio Proposed Mechanism
p-Nitrophenyl chloroformate1.680.463.65Addition-Elimination
Phenyl chloroformate1.600.572.81Addition-Elimination
p-Methoxyphenyl chloroformate1.660.562.96Addition-Elimination
Benzyl chloroformate1.950.573.42Addition-Elimination
p-Nitrobenzyl chloroformate1.610.463.50Addition-Elimination

Data compiled from references mdpi.comresearchgate.net.

Q & A

Q. Basic

  • Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .
  • Personal Protection : Use gloves, goggles, and fume hoods due to its corrosive (H314) and respiratory irritant (H335) properties .
  • Waste Disposal : Quench residual reagent with ice-cold aqueous base (e.g., NaOH) to hydrolyze into less toxic 4-nitrophenol .

How can researchers resolve contradictions in kinetic data for nucleophilic substitution reactions involving this compound?

Advanced
Contradictions in rate constants often arise from solvent polarity, nucleophile strength, or competing reaction pathways. Methodological strategies include:

  • Solvent Effect Analysis : Compare kinetics in polar aprotic (e.g., acetonitrile) vs. nonpolar solvents to isolate solvent-nucleophile interactions .
  • Isotopic Labeling : Use deuterated solvents to study hydrogen-bonding effects on transition states .
  • Computational Modeling : Validate experimental data with DFT calculations to identify dominant mechanistic pathways (e.g., associative vs. dissociative) .

What advanced techniques are used to study reaction mechanisms of this compound with amines or thiols?

Q. Advanced

  • Stopped-Flow Spectrophotometry : Monitor fast reactions (e.g., pyridinolysis) in real-time to determine rate constants and intermediate formation .
  • Matrix Isolation FTIR : Trap reactive intermediates (e.g., thiocarbonyl-pyridinium cations) in argon matrices at 10 K for structural analysis .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

What analytical methods are recommended for characterizing reaction products of this compound?

Q. Basic

MethodApplicationExample Workflow
UV-Vis Spectrophotometry Quantify 4-nitrophenoxide release (λ = 400 nm)Hydrolyze product in pH 7.4 buffer; measure absorbance .
HPLC Assess purity of carbamates/thiocarbonatesUse C18 column with acetonitrile/water gradient .
TLC Monitor reaction progressSilica gel plates; eluent = hexane:ethyl acetate (3:1) .

How can computational methods aid in designing derivatives of this compound for targeted applications?

Q. Advanced

  • Molecular Docking : Predict binding affinity of carbamate derivatives with enzymes (e.g., β-lactamases) to guide antimicrobial agent design .
  • MD Simulations : Study solvation effects on reaction barriers in aqueous vs. organic media .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups) on reaction kinetics .

What methodological adjustments improve yields in large-scale syntheses using this compound?

Q. Advanced

  • Temperature Control : Maintain −20°C during amine additions to suppress side reactions (e.g., hydrolysis) .
  • Catalytic Bases : Use substoichiometric triethylamine (0.1–0.5 eq) to minimize byproduct formation .
  • Flow Chemistry : Enhance mixing efficiency and reduce reaction times in microreactors .

How do structural modifications of this compound influence its reactivity in cross-coupling reactions?

Q. Advanced

  • Electron-Deficient Arenes : Introducing nitro/methoxy groups para to the chlorothioformate moiety increases electrophilicity, accelerating reactions with weak nucleophiles (e.g., thiophenol) .
  • Steric Hindrance : Bulkier substituents (e.g., 2,6-dimethylphenyl) reduce reaction rates with sterically hindered amines .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl chlorothioformate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.